Pyridin-1-ium acetate

Description

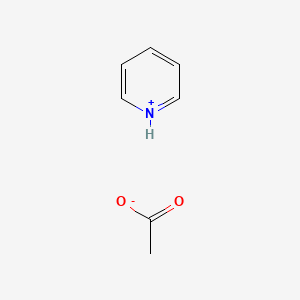

Pyridin-1-ium acetate (C₇H₉NO₂) is an ionic compound formed by the protonation of pyridine with acetic acid, resulting in a pyridinium cation paired with an acetate anion. It has a molecular mass of 139.154 g/mol and is identified by synonyms such as pyridinium acetate or acetic acid pyridinyl salt . Structurally, it retains the aromatic pyridine ring but gains a positive charge on the nitrogen atom, enhancing its solubility in polar solvents.

This compound is utilized in coordination chemistry, serving as a ligand for metal complexes (e.g., Cu²⁺, Pt⁴⁺, Au³⁺), where its carboxylate group facilitates chelation . It also acts as a precursor for ionic liquids (ILs), such as 1-(1,3-dihydroxypropan-2-yl)this compound ([Py-2OH]OAc), synthesized via sonication and recrystallization .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

pyridin-1-ium;acetate |

InChI |

InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4) |

InChI Key |

GAPYKZAARZMMGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[O-].C1=CC=[NH+]C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride ion in pyridin-1-ium acetate chloride (a related compound) enables nucleophilic substitution reactions, facilitating the synthesis of organic derivatives. For example:

-

Alkylation/Acylation : The acetate group acts as a nucleophile, displacing chloride in reactions with alkyl halides or acylating agents.

-

Quaternization : Pyridine reacts with acetic acid and chlorinating agents (e.g., thionyl chloride) to form the pyridinium salt via quaternization.

Mechanistic studies highlight the role of the pyridinium cation in stabilizing transition states through electrostatic interactions .

Radical Reactions and Cross-Coupling

Pyridin-1-ium derivatives participate in radical-mediated processes:

-

Dimerization : Under UV irradiation or with sodium, this compound forms bipyridines (e.g., 4,4'-bipyridine) via radical intermediates .

-

Minisci Reaction : Reacts with carbon-centered radicals (e.g., from pivalic acid) to yield alkylated pyridines, leveraging the pyridinium’s electron-deficient ring .

These reactions exploit the pyridinium’s ability to stabilize radical species through conjugation with the aromatic system .

Acid-Base and Coordination Chemistry

-

Proton Transfer : Acts as a Brønsted acid catalyst in esterifications and hydrolyses due to its acidic pyridinium proton (pKa ~5.25) .

-

Coordination with Metals : The acetate anion chelates metal ions (e.g., Pd, Ni), enhancing catalytic activity in cross-coupling reactions .

For instance, Pd/C/K-10 montmorillonite systems utilize pyridinium-acetate coordination to dehydrogenate dihydropyridine intermediates in microwave-assisted syntheses .

Comparison with Related Pyridinium Salts

This compound’s reactivity is distinct due to its acetate group:

| Compound | Key Reactivity | Applications |

|---|---|---|

| Pyridinium Chloride | Nucleophilic substitution (Cl⁻ as leaving group) | Alkylation, acylation |

| N-Methylpyridinium | Limited anion participation | Ionic liquid solvents |

| This compound | Dual role (nucleophile/base + cation) | Catalysis, dearomatization, coordination |

The acetate anion’s basicity and chelating ability differentiate it from halide-based pyridinium salts.

Structural and Mechanistic Insights

-

Crystal Studies : X-ray diffraction of pyridinium-acetate derivatives (e.g., 2-amino-4-methylpyridin-1-ium 2-(4-nitrophenyl)acetate) reveals hydrogen-bonded networks between the pyridinium cation and acetate anion, influencing solubility and reactivity .

-

NMR Characterization : NMR of related ionic liquids (e.g., [Py-2OH]OAc) shows shifts at δ = 9.17 ppm (pyridinium protons) and δ = 2.23 ppm (acetate methyl), confirming structural integrity .

These studies validate the compound’s stability and reactivity in diverse media .

This compound’s versatility in catalysis, radical chemistry, and coordination makes it invaluable in organic synthesis and materials science. Its unique ionic structure bridges traditional pyridinium reactivity with carboxylate functionality, enabling applications ranging from pharmaceutical intermediates to green solvents .

Comparison with Similar Compounds

Piperidinium Acetate

- Molecular Formula: C₇H₁₅NO₂

- Molar Mass : 145.2 g/mol

- Key Differences : Replaces the pyridine ring with a saturated piperidine ring, reducing aromaticity and increasing basicity. This structural change may enhance stability in acidic conditions but reduce π-π stacking interactions relevant in coordination chemistry .

3-Hydroxy-1-methylpyridinium Iodide Acetate

- Molecular Formula: C₉H₁₂INO₃ (based on EINECS 29487-13-6)

- Key Differences: Features a methyl group and hydroxyl substituent on the pyridinium ring.

Functional Analogs

N-Alkyl-2-(Pyridin-1-ium)acetamide Chlorides (C12cmpCl, C14cmpCl, C16cmpCl)

- General Formula : CₙH₂ₙ₊₁–C(O)NH–CH₂–Py⁺Cl⁻ (n = 12, 14, 16)

- Key Differences :

Vinyl Acetate

- Molecular Formula : C₄H₆O₂

- Key Differences : A neutral ester lacking ionic character. Primarily used in polymer synthesis (e.g., polyvinyl acetate), contrasting with pyridin-1-ium acetate’s role in metal coordination and ionic liquids .

Ionic Liquid Analogs

[Py-2OH]OAc (1-(1,3-Dihydroxypropan-2-yl)this compound)

- Synthesis : Sonication of pyridine with 2-chloropropane-1,3-diol, followed by anion exchange with sodium acetate .

- Applications: Functions as a green promoter in Knoevenagel condensation, outperforming traditional solvents in yield and recyclability. This compound derivatives like this highlight the tunability of IL properties through functional group addition .

Data Table: Comparative Analysis

Research Findings and Gaps

- Antimicrobial Activity : this compound’s N-alkyl analogs (e.g., C12cmpCl) show chain-length-dependent bioactivity, but the parent compound’s efficacy is undocumented .

- Coordination Chemistry : this compound forms stable complexes with transition metals, whereas piperidinium acetate’s coordination behavior remains unexplored .

- Synthetic Flexibility : Derivatives like [Py-2OH]OAc demonstrate the adaptability of pyridinium ILs, though scalability and cost-efficiency studies are needed .

Q & A

Q. What are the standard protocols for synthesizing Pyridin-1-ium acetate with high purity?

this compound is typically synthesized by reacting pyridine with acetic acid in a 1:1 molar ratio under anhydrous conditions. The reaction is exothermic and should be conducted in a controlled environment to avoid side reactions. Post-synthesis, purification via recrystallization (e.g., using ethanol or acetone) is recommended. Characterization should include:

- 1H/13C NMR spectroscopy to confirm proton environments and carbon connectivity.

- FT-IR spectroscopy to identify acetate (COO⁻) and pyridinium (N–H) vibrational modes.

- Elemental analysis to verify stoichiometry (C7H9NO2). Detailed experimental procedures should follow guidelines for reporting new compounds, including purity validation and spectral data archiving .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution : Employ SHELXT for space-group determination and initial phase estimation .

- Refinement : Refine atomic positions and displacement parameters using SHELXL, incorporating hydrogen-bonding interactions and anisotropic thermal parameters .

- Validation : Check for crystallographic outliers (e.g., using PLATON) and deposit CIF files in repositories like the Cambridge Structural Database.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : The pyridinium proton (N–H) appears deshielded (~δ 8–9 ppm in 1H NMR), while acetate protons resonate at δ 1.7–2.1 ppm.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+ at m/z 140.1).

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically above 150°C. Cross-referencing with literature data (e.g., ChemSpider ID: 144905) ensures consistency .

Advanced Questions

Q. How can computational methods like NBO and QTAIM elucidate the electronic structure of this compound?

- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution and hyperconjugative interactions (e.g., between pyridinium N⁺–H and acetate O⁻).

- Quantum Theory of Atoms in Molecules (QTAIM) : Maps bond critical points to identify non-covalent interactions (e.g., hydrogen bonds in crystal packing). Computational workflows involve geometry optimization (DFT/B3LYP/6-311++G(d,p)) followed by topology analysis using software like Gaussian or AIMAll. Comparative studies with experimental XRD data resolve discrepancies in bond lengths/angles .

Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?

- Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity.

- Vibrational mode assignments : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98).

- Dynamic vs. static disorder : For XRD data, refine models with twin-law corrections (e.g., using TWINABS) to address lattice imperfections . Statistical tools (e.g., χ² tests for crystallographic R-factors) validate model robustness .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

- Standardized protocols : Document reaction conditions (temperature, solvent purity, inert atmosphere) and characterization thresholds (e.g., NMR purity >95%).

- Batch consistency : Use high-resolution mass spectrometry (HRMS) and HPLC to track impurities.

- Inter-laboratory validation : Share raw data (e.g., NMR FID files, XRD images) via repositories like Zenodo to facilitate peer verification .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.